(2Z,5Z)-5-(3-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5Z)-5-(3-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one: is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z,5Z)-5-(3-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and amines with thiazolidinone precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (2Z,5Z)-5-(3-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2Z,5Z)-5-(3-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research due to its potential bioactivity. It can be used as a lead compound for the development of new drugs or as a probe to study biological processes.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-(3-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with fluorinated aromatic rings, used as a precursor to high-performance polymers.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E, used in biological research.
Uniqueness: (2Z,5Z)-5-(3-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring with fluorinated aromatic groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H10F4N2OS |
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Molecular Weight |
366.3 g/mol |
IUPAC Name |
(5Z)-5-[(3-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H10F4N2OS/c18-12-5-1-3-10(7-12)8-14-15(24)23-16(25-14)22-13-6-2-4-11(9-13)17(19,20)21/h1-9H,(H,22,23,24)/b14-8- |
InChI Key |
ZFGAKCRNSMVMTH-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2 |
Origin of Product |
United States |
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